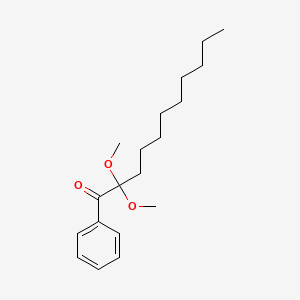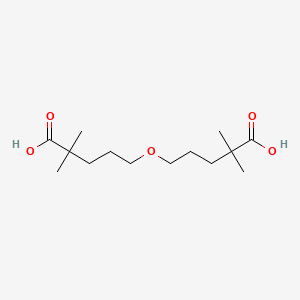![molecular formula C25H18F3N B12556666 N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine CAS No. 144579-81-7](/img/structure/B12556666.png)
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a biphenyl structure. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. This reaction yields the trifluoromethylated aniline derivative, which can then be coupled with a biphenyl compound using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group. This group enhances the compound’s reactivity, allowing it to form strong interactions with various biological and chemical targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Phenyl triflimide
Uniqueness
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine stands out due to its unique biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct electronic properties, making it more reactive and versatile compared to similar compounds.
Propriétés
Numéro CAS |
144579-81-7 |
|---|---|
Formule moléculaire |
C25H18F3N |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-phenyl-N-(4-phenylphenyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C25H18F3N/c26-25(27,28)21-10-7-13-24(18-21)29(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H |
Clé InChI |
DFFGTASCAXWVDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


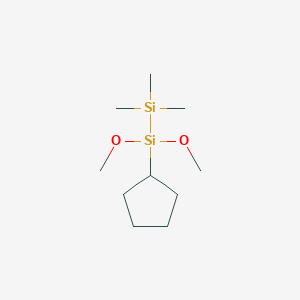
![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)

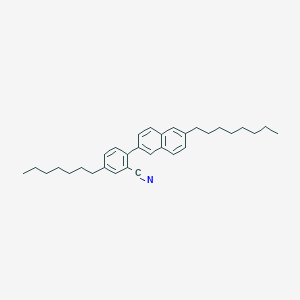
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
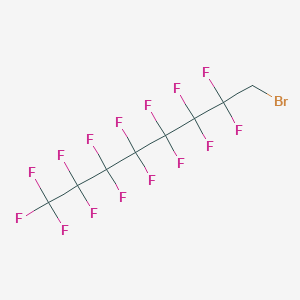
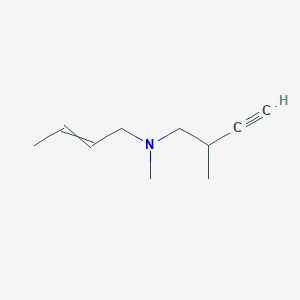
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)

